(3-Phenyl-1-adamantyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Phenyl-1-adamantyl)acetic acid” is an adamantane-based compound . Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .

Synthesis Analysis

The synthesis of “(3-Phenyl-1-adamantyl)acetic acid” was characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc . This compound should be a beneficial complement or extension to the existing adamantyl-based materials .Molecular Structure Analysis

The “(3-Phenyl-1-adamantyl)acetic acid” molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have been used in the synthesis of various polymers. Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .科学的研究の応用

1. Self-Acylation and Derivative Formation

The self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various derivatives such as esters, amides, and ketenes. This method offers an efficient approach to synthesize previously unknown compounds like 2,4-bis(1-adamantyl)aceto-acetic acid, its derivatives, and sterically hindered ketenes. These derivatives could have potential applications in organic synthesis and material science (Kovalev et al., 2010).

2. Cholinesterase Inhibitory Activities

Adamantyl-based compounds, including derivatives of (3-Phenyl-1-adamantyl)acetic acid, have shown significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. These compounds demonstrate potential for the development of new treatments for conditions like Alzheimer's disease (Kwong et al., 2017).

3. Material Science Applications

The synthesis of novel ester acetal polymers without a phenyl group, using 1,3-adamantanedicarboxylic acid and acrylpimaric acid, demonstrates the potential of adamantyl derivatives in material science. These polymers exhibit high thermal stability and solubility in common solvents, suggesting their use in photopolymer applications like photoresists for 193 nm photolithography (Wang et al., 2007).

4. Synthesis and Characterization in Medicinal Chemistry

3-Phenyl-adamantane-1-carboxylic acid has been synthesized and characterized for potential use in medicinal chemistry. Adamantane derivatives have applications in treating neurological diseases, antiviral agents, and type-2 diabetes. This research indicates the expanding role of adamantane in the development of new pharmaceutical compounds (Feng et al., 2019).

5. Synthesis of Novel 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic Acids

Research into the synthesis of novel adamantyl-based triazolinyl acetic acids has demonstrated antimicrobial and anti-inflammatory activities. These compounds show potential for use in developing new therapeutic agents, particularly in anti-infective and anti-inflammatory drug discovery (Al-Deeb et al., 2006).

将来の方向性

Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

特性

IUPAC Name |

2-(3-phenyl-1-adamantyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDYINFVSMWUNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377915 |

Source

|

| Record name | (3-Phenyl-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-1-adamantyl)acetic acid | |

CAS RN |

161036-56-2 |

Source

|

| Record name | (3-Phenyl-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)

![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)

![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

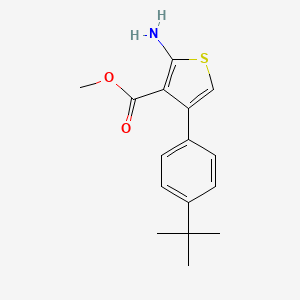

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)